Boc-(r)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid
CAS No.:
Cat. No.: VC20532429
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29NO5 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C19H29NO5/c1-18(2,3)24-15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)25-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 |
| Standard InChI Key | MWSQHGBEVFUHHR-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid (C₁₉H₂₉NO₅) features a molecular weight of 351.4 g/mol and an IUPAC name of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid. The compound’s structure includes:
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A Boc-protected amine at the β-position, ensuring stability during synthetic reactions.
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A 4-(tert-butoxy)benzyl group attached to the α-carbon, contributing steric bulk and influencing regioselectivity.
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A carboxylic acid terminus, enabling peptide bond formation.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉NO₅ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | Not disclosed |
| Optical Activity | [α]₂₀ᴰ = +15.6° (c=1, CHCl₃) |
| Solubility | DMSO, DMF, dichloromethane |
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) facilitates its use in solid-phase peptide synthesis (SPPS) .
Synthesis Pathways
Protection of the Amine Functionality
The synthesis begins with the Boc protection of (R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid using di-tert-butyl dicarbonate (Boc anhydride). Under basic conditions (e.g., sodium bicarbonate or DMAP in acetonitrile), the amine reacts with Boc anhydride to form the carbamate derivative .
Key Synthetic Steps
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Alkylation: Introduction of the 4-(tert-butoxy)benzyl group via alkylation of a glycine equivalent.
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Chiral Resolution: Enantiomeric enrichment through crystallization or enzymatic resolution to achieve the (R)-configuration.
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Carboxylic Acid Activation: Conversion to an active ester (e.g., pentafluorophenyl ester) for peptide coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₃CN, 25°C | 85% |
| Alkylation | 4-(tert-Butoxy)benzyl bromide, K₂CO₃, DMF | 78% |
| Crystallization | Ethanol/water (7:3), −20°C | 92% ee |
Applications in Peptide Synthesis
Role as a Building Block
The compound’s primary application lies in peptide synthesis, where it serves as a constrained, non-proteinogenic amino acid. Its bulky tert-butoxybenzyl group induces conformational restrictions, stabilizing β-turn structures in peptides.
Case Study: Anticancer Peptide Analogues
Incorporation of Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid into peptide backbones has enhanced proteolytic stability in analogues of somatostatin and vasopressin. For instance, a 2019 study demonstrated that replacing L-phenylalanine with this derivative in a somatostatin analogue increased half-life in human plasma from 2.1 to 8.7 hours.
Chemical Reactivity and Stability
Deprotection Kinetics
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), with a half-life of 30 minutes in 50% TFA/DCM. This contrasts with the slower cleavage of benzyloxycarbonyl (Cbz) groups under similar conditions .
Stability Profile
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Thermal Stability: Decomposes at 215°C (DSC).
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pH Sensitivity: Stable in neutral to mildly basic conditions (pH 7–9).
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Feature | Application |
|---|---|---|---|
| Boc-(S)-3-(1-Benzylimidazol-4-yl)alanine | 345.4 g/mol | Imidazole ring | Enzyme inhibition studies |
| Fmoc-(R)-2-(4-OH-benzyl)glycine | 357.4 g/mol | Fluorenylmethyl group | SPPS with UV monitoring |
| Boc-(R)-2-(4-(t-Bu)benzyl)-3-aminopropanoic acid | 351.4 g/mol | tert-Butoxybenzyl group | Conformationally constrained peptides |
The tert-butoxybenzyl group in Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid offers superior steric shielding compared to simpler benzyl derivatives, reducing side reactions during peptide elongation.
Industrial and Environmental Considerations
Scalability
Large-scale synthesis employs flow chemistry for Boc protection, achieving 90% yield with 99.5% purity. Continuous processing reduces solvent waste by 40% compared to batch methods .
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